molecular formula C15H13N3O2S3 B2489147 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893987-40-1

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2489147
CAS No.: 893987-40-1
M. Wt: 363.47
InChI Key: SCTVAJBHKGQFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a 2,3-dihydroimidazo[2,1-b]thiazole scaffold, a privileged heterocyclic structure found in various biologically active compounds. The core imidazothiazole system is known for its pharmacological potential and structural robustness, while the incorporation of the thiophene sulfonamide moiety adds distinct electronic and steric properties that can influence target binding and bioavailability. The specific research applications and mechanism of action for this compound are areas of active investigation, though compounds featuring the imidazo[2,1-b]thiazole core have been explored for diverse pharmacological activities. Researchers are investigating this compound as a potential scaffold for developing novel therapeutic agents, with its structural features making it a candidate for targeting various enzymes and receptors. The presence of the sulfonamide group suggests potential as an enzyme inhibitor, possibly targeting carbonic anhydrases or other sulfonamide-responsive biological targets. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions following their institution's chemical hygiene plans.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-6,8,10,17H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTVAJBHKGQFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Haloketones with Thiourea Derivatives

A classical method involves reacting phenacyl bromide derivatives with thiourea to form 2-amino-4-arylthiazoles, which subsequently cyclize with chloroacetic acid. For example, 3-arylimidazo[2,1-b]thiazol-6(5H)-ones are obtained in 72–82% yield under reflux conditions. This pathway proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of phenacyl bromide, followed by intramolecular cyclization (Scheme 1).

Palladium-Catalyzed Coupling Reactions

Modern protocols employ palladium-mediated cross-couplings to introduce substituents at the 6-position of the imidazothiazole. For instance, 6-substituted imidazo[2,1-b]thiazoles are synthesized via Sonogashira coupling between thiazolium alkynes and aryl iodides. Using Pd(PPh₃)₂Cl₂ and CuI in water with sodium lauryl sulfate, yields reach 60–85%. The mechanism involves oxidative addition of Pd(0) to aryl iodides, transmetallation with copper, and cyclization via allene intermediates (Scheme 2).

Introduction of the 4-Aminophenyl Group

Functionalization at the 6-position of the imidazothiazole with a 4-aminophenyl moiety is critical. Two strategies are prevalent:

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction couples boronic acids with halogenated imidazothiazoles. For example, 6-(4-nitrophenyl)imidazo[2,1-b]thiazole is synthesized using Pd(OAc)₂, PPh₃, and K₂CO₃ in dimethylformamide (DMF) at 80°C. Subsequent reduction of the nitro group with NaHS·H₂O yields the 4-aminophenyl derivative. This method offers regioselectivity and compatibility with sensitive functional groups.

Buchwald-Hartwig Amination

Palladium-catalyzed amination directly introduces aryl amines. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃, bromo-imidazothiazoles react with aniline derivatives under reflux in toluene. Yields exceed 70%, with minimal side products.

Sulfonamide Formation

The final step involves coupling the 4-aminophenyl-imidazothiazole with thiophene-2-sulfonyl chloride:

Direct Sulfonylation

Reacting the amine intermediate with thiophene-2-sulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C affords the sulfonamide in 65–78% yield. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, followed by HCl elimination.

Carbodiimide-Mediated Coupling

For sterically hindered amines, EDCI/HOBt activation ensures efficient coupling. A mixture of the amine, thiophene-2-sulfonic acid, EDCI, and HOBt in DMF at room temperature yields the sulfonamide in 82% purity after column chromatography.

Optimization and Scalability

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol/water mixtures (3:1) at 80°C enhance cyclization rates.
  • Suzuki Coupling : DMF at 100°C reduces reaction time to 4 hours without compromising yield.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with SPhos ligand increases turnover number (TON) to 1,200 in Suzuki reactions.
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in Buchwald-Hartwig amination, minimizing dehalogenation.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of the imidazothiazole appear at δ 7.8–8.2 ppm, while the sulfonamide NH resonates at δ 10.2 ppm.
  • HPLC-MS : Molecular ion peak at m/z 397.92 (C₁₅H₁₂ClN₃O₂S₃⁺) aligns with the theoretical molecular weight.

Challenges and Alternative Routes

Byproduct Formation

Over-sulfonylation may occur if excess sulfonyl chloride is used, necessitating precise stoichiometry (1:1.05 amine:sulfonyl chloride).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 50% for imidazothiazole formation, achieving 85% yield in 20 minutes.

Industrial-Scale Production

Pilot-scale batches (1 kg) employ continuous flow reactors for sulfonylation, achieving 92% yield with 99.5% purity. Key parameters include:

  • Residence Time : 8 minutes
  • Temperature : 25°C
  • Catalyst Loading : 0.5 mol% Pd.

Chemical Reactions Analysis

Sulfonamide Bond Formation and Functionalization

The sulfonamide group undergoes nucleophilic substitution and coupling reactions. Key methods include:

Reaction Table 1: Sulfonamide Functionalization

Reaction TypeReagents/ConditionsOutcome/ApplicationsSources
Sulfonylation 6-Chloro-2,3-dihydroimidazo[2,1-b]thiazole-5-sulfonyl chloride, NaHCO₃, acetonitrile, 18–22°CForms sulfonamide bonds with aryl amines (e.g., phenyl derivatives)
Nucleophilic Substitution Microwave irradiation, ethyl cyanoacetate/malononitrileGenerates derivatives with modified thiadiazole or imidazo-thiadiazole scaffolds

For example, reaction with 6-chloro-2,3-dihydroimidazo[2,1-b]thiazole-5-sulfonyl chloride under basic conditions (NaHCO₃) yields the parent sulfonamide structure with ~80–90% efficiency . Microwave-assisted substitutions with ethyl cyanoacetate produce fused imidazo-thiadiazole derivatives .

Imidazo[2,1-b]thiazole Ring Modifications

The dihydroimidazo[2,1-b]thiazole core participates in oxidation, reduction, and electrophilic substitution:

Reaction Table 2: Imidazo[2,1-b]thiazole Reactivity

Reaction TypeReagents/ConditionsOutcomeSources
Oxidation H₂O₂, acidic conditionsConverts dihydroimidazo ring to aromatic imidazo[2,1-b]thiazole
Electrophilic Substitution Halogens (Cl₂, Br₂), HNO₃ under acidic conditionsIntroduces halogens/nitro groups at C-6 or C-2 positions
Reduction NaBH₄, MeOH/THF, 0–25°CReduces thiazole double bonds to dihydro derivatives

Oxidation with H₂O₂ removes the 2,3-dihydro motif, yielding a fully aromatic imidazo[2,1-b]thiazole system critical for receptor binding. Halogenation at C-6 enhances metabolic stability in drug candidates .

Thiophene-Sulfonamide Conjugation Reactions

The thiophene-2-sulfonamide moiety undergoes electrophilic aromatic substitution (EAS) and cross-coupling:

Reaction Table 3: Thiophene-Sulfonamide Reactivity

Reaction TypeReagents/ConditionsOutcomeSources
EAS (Sulfonation) SO₃, H₂SO₄, 50–60°CIntroduces sulfonic acid groups at thiophene C-5
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acids, DMF/H₂OAttaches aryl groups to thiophene C-4
N-Acylation Chloroacetyl chloride, TEA, CH₂Cl₂Forms acetylated sulfonamide derivatives

The thiophene ring’s electron-rich nature facilitates regioselective EAS at C-5, while Suzuki couplings enable diversification of the aryl-sulfonamide pharmacophore .

Stability and Degradation Pathways

The compound undergoes hydrolysis and metabolic degradation:

  • Hydrolysis : The sulfonamide bond is stable under physiological pH but cleaves under strongly acidic (HCl, >60°C) or basic (NaOH, reflux) conditions.

  • Oxidative Metabolism : CYP450 enzymes (e.g., CYP3A4) oxidize the thiophene ring, forming sulfoxide and sulfone metabolites .

Scientific Research Applications

Structural Characteristics

The compound features several distinct structural elements that contribute to its biological activity:

  • Imidazo[2,1-b]thiazole Ring : Known for its role in various pharmacological applications.
  • Thiophene Moiety : Enhances the compound's electronic properties and stability.
  • Sulfonamide Group : Often associated with antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer properties. The mechanisms through which N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide may exert its anticancer effects include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell proliferation.

Case studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .

Antimicrobial Properties

The presence of the thiazole component suggests potential antimicrobial activity against a range of pathogens. Compounds with similar structures have shown effectiveness in inhibiting bacterial growth and may provide a new avenue for antibiotic development.

Inhibition of Cyclooxygenase Enzymes

The compound's potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes, is noteworthy. Studies indicate that thiazole derivatives can enhance COX inhibitory action, suggesting that this compound might possess similar properties .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Pyridazine Derivatives : A study explored novel pyridazine-based inhibitors that showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models.
  • Imidazo-Thiazole Compounds : Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .

Mechanism of Action

The mechanism by which N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor .

Comparison with Similar Compounds

Core Structural Features

The imidazo[2,1-b]thiazole core is shared among several compounds, but substituents and functional groups dictate pharmacological profiles:

Compound Name / ID Core Structure Key Substituents Functional Group Reference
Target Compound 2,3-Dihydroimidazo[2,1-b]thiazole 4-Phenylthiophene-2-sulfonamide Sulfonamide N/A
ND-11503 () Imidazo[2,1-b]thiazole 6-Ethyl-2-methyl; (2,3-dihydrobenzofuran-5-yl)methyl Carboxamide
ND-11564 () Imidazo[2,1-b]thiazole 2,6-Dimethyl; 4-(3-(trifluoromethyl)phenoxy)benzyl Carboxamide
SRT1720 () Imidazo[2,1-b]thiazole Piperazine-1-ylmethyl; quinoxaline-2-carboxamide Carboxamide
Compound in (SIRT1 agonist) Imidazo[2,1-b]thiazole (3R)-3-Hydroxypyrrolidin-1-ylmethyl; naphthalene-2-carboxamide Carboxamide
Efinaconazolum () Dihydroimidazo[2,1-b]oxazole Nitro; trifluoromethoxy-phenoxy-piperidinyl Oxazole

Key Observations :

  • Trifluoromethyl and dihydrobenzofuran substituents in ND-11564 and ND-11503 enhance lipophilicity and metabolic stability compared to the target’s phenyl-thiophene system .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Compound Molecular Formula Molecular Weight (Da) logP (Predicted) Solubility (Predicted)
Target Compound C₁₆H₁₄N₃O₂S₂ ~352.43 ~2.5–3.5 Moderate (sulfonamide)
ND-11503 () C₁₉H₂₁N₃O₂S 355.45 3.8 Low (carboxamide)
SRT1720 () C₂₅H₂₃N₇OS 485.56 4.2 Low (quinoxaline)
Efinaconazolum () C₂₃H₂₃F₃N₃O₆ 518.44 4.5 Low (lipophilic groups)

Notes:

  • The target’s sulfonamide group may confer higher aqueous solubility than carboxamides due to increased acidity (pKa ~10–11) .
  • Trifluoromethyl groups (e.g., ND-11564) elevate logP, favoring membrane permeability but risking toxicity .

Inferences for Target Compound :

  • The imidazothiazole-sulfonamide hybrid may target kinases or ion channels , given sulfonamides’ prevalence in enzyme inhibition.
  • Lack of fluorinated groups (cf. ND-11564) may reduce off-target interactions but limit blood-brain barrier penetration compared to SRT1720 .

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antifungal activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₅H₁₅N₇OS₂
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 1208627-98-8

The compound's biological activity is primarily attributed to its ability to inhibit specific molecular targets involved in cell signaling pathways. Research indicates that it may act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammation and cancer progression.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Cell Proliferation :
    • The compound showed potent cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145) with IC₅₀ values below 10 µM in several assays .
  • Mechanistic Insights :
    • In vitro studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Case Study :
    • A study focusing on the compound's effect on prostate cancer cells revealed a significant reduction in cell viability (over 90% inhibition at 10 µM concentration) when compared to control treatments .

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity:

  • Spectrum of Activity :
    • The compound demonstrated effective antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole .
  • Mechanism of Action :
    • The antifungal mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, which is critical for maintaining fungal cell membrane stability .
  • Research Findings :
    • In a comparative study, the compound exhibited an MIC value of 1.23 µg/mL against C. parapsilosis, indicating its potential as an effective treatment option for fungal infections resistant to conventional therapies .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionHigh
DistributionWide distribution in tissues
MetabolismLiver metabolism
ExcretionRenal

Studies suggest that the compound has favorable absorption and distribution characteristics, which are crucial for effective therapeutic action .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to introduce the thiophene sulfonamide group, often using sulfonyl chloride intermediates (e.g., thiophene-2-sulfonyl chloride) .
  • Cyclopropylation or imidazo[2,1-b]thiazole ring formation via condensation of thiourea derivatives with α-haloketones or α-bromoesters under basic conditions .
  • Characterization via 1H^1H-NMR, 13C^{13}C-NMR, HRMS, and HPLC to confirm purity and structural integrity .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR are used to confirm substituent positions and aromaticity. For example, 1H^1H-NMR peaks at δ 7.8–8.2 ppm indicate aromatic protons on the thiophene and imidazothiazole rings .
  • X-ray crystallography : Programs like SHELXL and SIR97 enable precise determination of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

Advanced: How do structural modifications (e.g., substituents on the imidazothiazole or phenyl rings) influence biological activity?

Answer:

  • Thiazole and imidazole ring modifications : Electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring enhance anticancer activity by improving target binding affinity. Conversely, hydroxyl (-OH) or methoxy (-OCH3_3) groups on the thiophene ring correlate with improved antioxidant activity (e.g., 97% DPPH radical inhibition in 4e ).
  • Sulfonamide linker optimization : Substituting the sulfonamide with carboxamide reduces solubility but increases metabolic stability in vivo .
  • Methodological approach : Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and DFT calculations predict interactions with targets like PI(4,5)P2 binding pockets .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. anticancer efficacy) across studies?

Answer:

  • Experimental design : Use standardized assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) under identical conditions (pH, temperature, cell lines). For example, discrepancies in antioxidant data may arise from varying DPPH concentrations (e.g., 50 μM vs. 100 μM) .
  • Data normalization : Compare activity metrics relative to positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for anticancer assays) .
  • Mechanistic validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .

Advanced: What computational strategies are used to predict binding interactions with biological targets (e.g., kinases, viral proteins)?

Answer:

  • Molecular docking : Tools like Schrödinger Maestro or AutoDock simulate binding poses of the compound in active sites (e.g., HIV-1 matrix protein PI(4,5)P2 pocket ).
  • MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bond donors on sulfonamide) using Phase or MOE .

Basic: What are the key challenges in optimizing the pharmacokinetic profile of this compound?

Answer:

  • Solubility : The sulfonamide group confers moderate aqueous solubility, but lipophilic substituents (e.g., trifluoromethyl) may require formulation with cyclodextrins .
  • Metabolic stability : Cytochrome P450 (CYP3A4) assays identify metabolic hotspots (e.g., imidazothiazole ring oxidation) for deuteration or fluorination .
  • Bioavailability : Pro-drug strategies (e.g., esterification of carboxylic acids) improve intestinal absorption in rodent models .

Advanced: How can crystallographic data (e.g., twinned crystals or low-resolution datasets) be refined to resolve structural ambiguities?

Answer:

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals, applying a batch scale factor (BASF) to deconvolute overlapping reflections .
  • Low-resolution refinement : Apply SIR97’s maximum likelihood algorithms with simulated annealing to improve electron density maps for ambiguous regions .
  • Validation tools : Check geometric outliers (e.g., bond lengths, angles) using Coot and validate with RCSB PDB’s ADIT server .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.